![molecular formula C13H10BrNOS2 B5111550 2-(allylthio)-4-(3-bromobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B5111550.png)
2-(allylthio)-4-(3-bromobenzylidene)-1,3-thiazol-5(4H)-one
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Overview
Description
2-(allylthio)-4-(3-bromobenzylidene)-1,3-thiazol-5(4H)-one, commonly known as ABT, is a thiazole compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. ABT is a synthetic compound that is not found naturally in any organism, and it has been synthesized using various methods.
Mechanism of Action
The mechanism of action of ABT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the survival and proliferation of cancer cells and viruses. ABT has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis, leading to the inhibition of cell growth and proliferation. ABT has also been shown to inhibit the activity of the protein Bcl-2, which is involved in the regulation of apoptosis, leading to the induction of cell death in cancer cells.
Biochemical and Physiological Effects
ABT has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, and inhibition of viral replication. ABT has also been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to the accumulation of DNA damage and the induction of cell death.
Advantages and Limitations for Lab Experiments
ABT has several advantages for lab experiments, including its potent activity against various bacterial strains and its potential use as an anticancer and antiviral agent. However, ABT also has some limitations, including its low solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for the study of ABT, including the development of more efficient synthesis methods, the investigation of its potential use as an antibacterial agent, and the development of more potent and selective analogs of ABT for use as anticancer and antiviral agents. Additionally, the investigation of the mechanism of action of ABT and its potential interactions with other drugs and compounds could provide valuable insights into its therapeutic potential.
Synthesis Methods
ABT can be synthesized using various methods, including the condensation reaction of 3-bromobenzaldehyde and 2-mercapto-N-allylacetamide in the presence of acetic acid. Another method involves the reaction of 3-bromobenzaldehyde with thiourea and allyl bromide in the presence of sodium hydroxide. The yield of ABT using these methods can range from 60% to 80%.
Scientific Research Applications
ABT has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of ABT is in medicinal chemistry, where it has been shown to exhibit anticancer, antitumor, and antiviral activities. ABT has also been studied for its potential use as an antibacterial agent, and it has been found to have potent activity against various bacterial strains.
properties
IUPAC Name |
(4Z)-4-[(3-bromophenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNOS2/c1-2-6-17-13-15-11(12(16)18-13)8-9-4-3-5-10(14)7-9/h2-5,7-8H,1,6H2/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBLICUAHYNWED-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=CC2=CC(=CC=C2)Br)C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=N/C(=C\C2=CC(=CC=C2)Br)/C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(3-bromobenzylidene)-2-(prop-2-en-1-ylsulfanyl)-1,3-thiazol-5(4H)-one |
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